molecular formula C12H20N2O B7894434 1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile

1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile

Cat. No.: B7894434
M. Wt: 208.30 g/mol
InChI Key: STXUGOXEWDWZBV-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Oxan-4-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxan-4-ylmethyl halide under basic conditions.

    Addition of the Carbonitrile Group:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine and morpholine derivatives.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-8-12-2-1-5-14(10-12)9-11-3-6-15-7-4-11/h11-12H,1-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXUGOXEWDWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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